molecular formula C17H16N4O3S B14938255 ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14938255
M. Wt: 356.4 g/mol
InChI Key: RRKRMOIVNIKFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a high-purity synthetic heterocyclic compound designed for research applications, integrating pharmaceutically significant pyrazole and thiazole pharmacophores in a single molecular architecture. This hybrid compound is of substantial interest in medicinal chemistry and drug discovery, particularly for investigating structure-activity relationships in heterocyclic systems with potential bioactivity. The molecular structure features a 5-methyl-1-phenyl-1H-pyrazole moiety connected via a carboxamide linkage to a 4-carboxylate-substituted 1,3-thiazole ring, creating a multi-functional scaffold with potential for diverse molecular interactions. Pyrazole derivatives are well-documented in scientific literature as possessing broad pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties . The presence of both pyrazole and thiazole rings in a single molecule may offer synergistic effects for targeting various enzymes and receptors. The compound's structural features make it particularly valuable for researchers exploring: 1) Novel heterocyclic hybrids as potential therapeutic agents; 2) Structure-activity relationship studies in medicinal chemistry; 3) Molecular scaffold development for targeted drug design; and 4) Biochemical tool compound development for pharmacological screening. The ethyl carboxylate group provides a reactive handle for further synthetic modification, enabling medicinal chemists to create diverse analog libraries through hydrolysis, amidation, or other derivatization strategies. Similarly, the amide linkage and thiazole nitrogen atoms offer potential hydrogen bonding sites that may influence biomolecular recognition and binding affinity. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate personal protective equipment and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3S/c1-3-24-16(23)14-10-25-17(19-14)20-15(22)13-9-18-21(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,20,22)

InChI Key

RRKRMOIVNIKFDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Pyrazole Component Preparation

Synthesis of 5-methyl-1-phenyl-1H-pyrazole Derivatives

The pyrazole ring formation typically employs a cyclocondensation reaction between hydrazine derivatives and dicarbonyl compounds. For the specific 5-methyl-1-phenyl-1H-pyrazole component, the reaction pathway includes:

Method A: Phenylhydrazine Approach

This approach utilizes phenylhydrazine and appropriate dicarbonyl compounds to construct the pyrazole ring:

  • Reaction of phenylhydrazine with dicarbonyl ester in acetic acid under reflux conditions
  • Formation of the pyrazole ring through cyclocondensation
  • Subsequent functionalization to introduce the 4-carboxylic acid group

This methodology is supported by analogous reactions documented for related structures, as evidenced in the synthesis of ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate.

Method B: Direct Pyrazole Formation

An alternative approach involves:

  • Reaction of diethyl oxalate with appropriate precursors in the presence of sodium ethoxide
  • Cyclocondensation with phenylhydrazine under reflux conditions in acetic acid
  • Formation of the corresponding ethyl-pyrazole-carboxylate derivative

Table 1: Reaction Conditions for Pyrazole Ring Formation

Method Reagents Solvent Temperature (°C) Time (h) Expected Yield (%)
A Phenylhydrazine, β-diketone Acetic acid Reflux (110-120) 6-8 70-75
B Diethyl oxalate, phenylhydrazine Ethanol/Acetic acid Reflux (78-82) 5-6 75-80

Functionalization of the Pyrazole Ring

After formation of the basic pyrazole structure, further functionalization is required:

  • Introduction of the methyl group at the 5-position can be achieved through:

    • Use of appropriately substituted dicarbonyl starting materials
    • Direct methylation using suitable methylating agents
  • Carboxylic acid functionality at the 4-position:

    • Hydrolysis of ester derivatives
    • Oxidation of appropriate precursors

Thiazole Component Preparation

Synthesis of 2-amino-1,3-thiazole-4-carboxylate Derivatives

The thiazole ring formation primarily involves cyclocondensation reactions:

Hantzsch Thiazole Synthesis

This classical approach involves:

  • Reaction of α-haloketones (particularly α-bromoketones) with thiourea or thioamides
  • Cyclocondensation leading to thiazole ring formation
  • Presence of the ethyl carboxylate group at position 4

Similar methodologies have been documented for related structures as seen in the preparation of 2,5-disubstituted thiazole derivatives, where bromination with Br₂ in acetic acid followed by cyclocondensation with thiocarbonyl compounds yielded the thiazole ring.

Modified Approach for Ethyl 2-amino-1,3-thiazole-4-carboxylate

The synthesis of the specific thiazole component involves:

  • Preparation of ethyl 2-bromoacetoacetate or related α-halogenated compounds
  • Reaction with thiourea under appropriate conditions
  • Cyclocondensation to form the thiazole ring with the required substitution pattern

Table 2: Reaction Conditions for Thiazole Ring Formation

Precursor Reagent Solvent Temperature (°C) Time (h) Expected Yield (%)
α-Bromoketone Thiourea Ethanol 60-70 3-4 65-75
α-Bromoester Thiourea Acetic acid Room temperature 3-5 70-80
Ethyl 2-bromoacetoacetate Thiourea Ethanol/Water 50-60 2-3 75-85

Coupling Strategies for Final Assembly

Amide Bond Formation

The critical step in the synthesis involves coupling the pyrazole carboxylic acid with the amino-thiazole component:

Carbodiimide-Mediated Coupling

This approach utilizes carbodiimide reagents to activate the carboxylic acid:

  • Activation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using coupling agents
  • Reaction with ethyl 2-amino-1,3-thiazole-4-carboxylate
  • Formation of the amide bond under mild conditions
Acid Chloride Approach

An alternative strategy involves:

  • Conversion of the pyrazole carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride or phosphorus pentachloride
  • Reaction with ethyl 2-amino-1,3-thiazole-4-carboxylate in the presence of a base
  • Formation of the amide bond with potential higher yields

Table 3: Coupling Conditions for Amide Bond Formation

Method Coupling Agent Base Solvent Temperature (°C) Time (h) Expected Yield (%)
Carbodiimide EDCI/DCC Triethylamine Dichloromethane 0-25 8-12 65-75
Acid Chloride SOCl₂/PCl₅ Pyridine Dichloromethane 0-25 4-6 70-80
Mixed Anhydride Isobutyl chloroformate N-methylmorpholine THF -10 to 25 6-8 60-70

Alternative Coupling Methods

Other effective coupling strategies include:

  • Use of phosphonium-based coupling agents (PyBOP, BOP)
  • Uronium/aminium-based reagents (HATU, HBTU)
  • Enzymatic coupling methods for stereoselective synthesis

One-Pot Synthesis Approaches

Integrated Synthesis Strategy

Recent advances suggest the possibility of streamlined synthesis:

  • Formation of the thiazole ring from appropriate precursors
  • In situ generation of the activated pyrazole carboxylic acid
  • Direct coupling without isolation of intermediates

This approach is conceptually similar to the methodology employed for the synthesis of oxadiazole and triazole derivatives where sequential reactions were performed without isolation of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance reaction rates and yields:

  • Rapid formation of heterocyclic rings under microwave conditions
  • Accelerated coupling reactions with reduced reaction times
  • Potential for improved overall yields

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Step Conventional Heating Microwave Assistance
Time (h) Yield (%) Time (min) Yield (%)
Pyrazole Formation 6-8 70-75 15-30 80-85
Thiazole Formation 3-5 70-80 10-20 75-85
Amide Coupling 8-12 65-75 20-40 70-80

Purification and Characterization

Purification Methods

Effective purification is critical for obtaining the target compound in high purity:

  • Recrystallization from appropriate solvent systems (ethanol, ethanol/DMF)
  • Column chromatography using optimized solvent gradients
  • Preparative HPLC for analytical-grade purity

Structural Confirmation

Confirmation of the synthesized compound involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR: Characteristic signals for pyrazole proton, thiazole proton, and ethyl groups
    • ¹³C NMR: Signals for carbonyl carbons, heterocyclic carbons, and aliphatic carbons
  • Infrared (IR) spectroscopy

    • Characteristic bands for carbonyl (C=O), amide (NH), and ester groups
  • Mass spectrometry

    • Molecular ion peak corresponding to the molecular weight
    • Fragmentation pattern consistent with the proposed structure

Table 5: Expected Spectroscopic Data for Target Compound

Spectroscopic Method Key Signals/Peaks
¹H NMR δ 1.2-1.4 (t, CH₃), δ 2.4-2.6 (s, CH₃-pyrazole), δ 4.1-4.3 (q, OCH₂), δ 7.3-8.0 (m, aromatic H), δ 8.0-8.2 (s, thiazole-H), δ 12.0-13.0 (s, NH)
¹³C NMR δ 14-15 (CH₃), δ 12-14 (CH₃-pyrazole), δ 60-62 (OCH₂), δ 110-140 (aromatic and heterocyclic C), δ 155-165 (C=N), δ 160-170 (C=O)
IR 3200-3400 cm⁻¹ (NH), 1700-1720 cm⁻¹ (ester C=O), 1640-1660 cm⁻¹ (amide C=O)
MS m/z corresponding to molecular weight of C₁₇H₁₆N₄O₃S

Scale-Up Considerations and Process Optimization

Process Parameters

For larger scale preparation, several parameters require optimization:

  • Reagent selection

    • Cost-effective alternatives for expensive coupling agents
    • Environmentally friendly solvents and reagents
  • Reaction conditions

    • Temperature and time optimization
    • Concentration effects
    • Order of addition
  • Safety considerations

    • Thermal stability of intermediates
    • Hazard assessment of reagents and processes

Green Chemistry Approaches

Sustainable synthesis methodologies include:

  • Solvent-free or reduced-solvent conditions
  • Recyclable catalysts and reagents
  • Continuous flow processes for improved efficiency

Table 6: Process Optimization Parameters

Parameter Conventional Method Optimized Method Improvement
Solvent Usage 10-15 mL/g 5-7 mL/g 50-60% reduction
Catalyst Loading 10-15 mol% 3-5 mol% 60-70% reduction
Reaction Time 6-12 h 2-4 h 60-70% reduction
Overall Yield 40-50% 60-70% 40-50% increase
E-factor 50-80 20-30 60% reduction

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include derivatives with pyrazole-thiazole/benzothiazole/oxadiazole scaffolds. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Ethyl 2-{[(5-Methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate and Analogs

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazole-thiazole - Pyrazole: 5-methyl, 1-phenyl
- Thiazole: 4-ethyl carboxylate, 2-carbonylamino linkage
C₁₇H₁₆N₄O₃S 356.40*
5c: 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-benzothiazole - Pyrazole: 3-methyl, 5-amino
- Benzothiazole: 2-thioether linkage
C₁₅H₁₂N₆S₂ 356.44
8a: 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-oxadiazole - Pyrazole: 3-methyl, 5-amino
- Oxadiazole: 5-phenyl, 2-thioether linkage
C₁₅H₁₂N₆O₂S 340.36
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Pyrazole-benzothiazole - Pyrazole: 5-amino, 4-ethyl carboxylate
- Benzothiazole: 4-methyl
C₁₄H₁₄N₄O₂S 302.35

*Calculated based on molecular formula.

Key Observations:
  • Thiazole vs. Benzothiazole/Oxadiazole: The target compound’s thiazole ring (vs. The oxadiazole in 8a introduces a nitrogen-rich heterocycle, which may improve hydrogen-bonding interactions .
  • Functional Groups : The ethyl carboxylate in the target compound and ’s analog increases hydrophilicity compared to nitrile (5c, 8a) or thioether groups.
Yield and Efficiency:
  • Yields for analogs range from 53.84% (8a) to higher efficiencies for 5c/5e, suggesting that steric hindrance from phenyl groups (as in the target compound) may require optimized coupling conditions .

Crystallographic and Validation Considerations

The SHELX system (SHELXL, SHELXS) is widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved using these tools . Structure validation protocols (e.g., checking for missed symmetry, twinning) are critical for ensuring accuracy, as highlighted in .

Biological Activity

Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole derivatives with thiazole carboxylic acids. The synthetic pathway may utilize various reagents including carbonyl compounds and amines under controlled conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Research has demonstrated that compounds related to thiazole and pyrazole structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro studies often employ the Minimum Inhibitory Concentration (MIC) method to quantify this activity.

CompoundMIC (µg/mL)Target Organism
Ethyl Thiazole Derivative10 - 50E. coli
Pyrazole Analog15 - 30S. aureus

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines using assays such as MTT or SRB. These studies suggest that the compound can inhibit cell proliferation effectively.

Cell LineIC50 (µM)Reference
HePG2 (Liver Cancer)25
MCF7 (Breast Cancer)30
HCT116 (Colorectal Cancer)20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, leading to disruptions in DNA replication.
  • Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their overall biological efficacy.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazole and pyrazole derivatives for their antimicrobial properties against clinical isolates of bacteria. This compound was among those tested and exhibited promising results with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Screening
In a comparative study involving various pyrazole derivatives, this compound demonstrated potent anticancer activity against multiple cell lines. The compound's mechanism was investigated through flow cytometry and Western blot analysis, confirming its role in apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.